BAY 41-2272

sGC Stimulator Discovery Medicinal Chemistry Lead Optimization

BAY 41-2272 is the original Bayer prototype heme-dependent sGC stimulator with 100–1000× greater potency than YC-1 and clean selectivity—no confounding PDE5 inhibition at physiologically relevant concentrations. It synergizes with endogenous NO, offering a physiologically relevant probe for endothelial dysfunction, pulmonary hypertension, and platelet aggregation studies (IC50 36 nM). Validated in chronic hypoxia PH models at 1 mg/kg daily, BAY 41-2272 is the benchmark reference standard for sGC-targeted drug discovery.

Molecular Formula C20H17FN6
Molecular Weight 360.4 g/mol
CAS No. 256376-24-6
Cat. No. B1667813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY 41-2272
CAS256376-24-6
Synonyms3-(4-Amino-5-cyclopropylpyrimidine-2-yl)-1-(2-fluorobenzyl)-1H-pyrazolo(3,4-b)pyridine
BAY 41-2272
BAY412272
Molecular FormulaC20H17FN6
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC1CC1C2=CN=C(N=C2N)C3=NN(C4=C3C=CC=N4)CC5=CC=CC=C5F
InChIInChI=1S/C20H17FN6/c21-16-6-2-1-4-13(16)11-27-20-14(5-3-9-23-20)17(26-27)19-24-10-15(12-7-8-12)18(22)25-19/h1-6,9-10,12H,7-8,11H2,(H2,22,24,25)
InChIKeyATOAHNRJAXSBOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BAY 41-2272: A Research-Grade, NO-Independent sGC Stimulator for Preclinical Investigation


BAY 41-2272 (CAS 256376-24-6) is a pyrazolopyridine-based, heme-dependent stimulator of soluble guanylate cyclase (sGC), originally developed by Bayer as the prototype for a new class of nitric oxide (NO)-independent sGC stimulators [1]. It binds to a regulatory site on the α-subunit of sGC, stimulating the enzyme both directly and in synergy with NO to increase intracellular cGMP production [2]. Unlike nitrovasodilators, BAY 41-2272 does not induce nitrate tolerance and offers a targeted tool for studying the NO-sGC-cGMP signaling axis in cardiovascular, pulmonary, and fibrotic disease models .

Why BAY 41-2272 Cannot Be Replaced by Other sGC Modulators


BAY 41-2272 is a heme-dependent sGC *stimulator* with a distinct mechanism from heme-independent sGC *activators* (e.g., BAY 58-2667/cinaciguat) and PDE5 inhibitors (e.g., sildenafil). Its ability to synergize with endogenous NO makes it a more physiologically relevant probe for studies of endothelial dysfunction than activators that bypass the heme moiety entirely [1]. While it shares the sGC stimulator class with compounds like BAY 41-8543 and riociguat, its unique DMPK profile and potent synergy with NO differentiate it as a benchmark tool compound. Furthermore, evidence confirming that BAY 41-2272 lacks meaningful PDE5 inhibition at physiologically relevant concentrations [2] means it provides a cleaner sGC-stimulation phenotype compared to earlier compounds like YC-1, which exhibits confounding off-target PDE5 activity [3].

Quantitative Differentiation Evidence for BAY 41-2272 Against Key Comparators


Potency Enhancement Over First-Generation sGC Stimulator YC-1

BAY 41-2272 was developed through optimization of the lead structure YC-1. This optimization program resulted in a compound with approximately 2-3 orders of magnitude higher potency compared to YC-1 [1]. This dramatic increase in potency makes BAY 41-2272 a superior research tool for probing sGC-mediated effects at lower, more physiologically relevant concentrations, reducing the risk of off-target artifacts.

sGC Stimulator Discovery Medicinal Chemistry Lead Optimization

Confirmed Selectivity: Lack of PDE5 Inhibition at Physiological Concentrations

Early reports suggested BAY 41-2272 might also inhibit PDE5 with an IC50 of ~3 µM. However, rigorous testing with highly purified recombinant human PDE5 demonstrated that BAY 41-2272 fails to significantly inhibit PDE5 at concentrations up to 10 µM [1]. In stark contrast, the PDE5 inhibitors sildenafil and vardenafil exhibit potent inhibition with IC50 values of 0.007 µM and 0.0007 µM, respectively [1]. This confirms that BAY 41-2272's primary mechanism is sGC stimulation, and its effects are not mediated by PDE5 inhibition at standard working concentrations.

Off-Target Profiling Mechanism of Action Assay Development

Comparative In Vitro Vasorelaxation: Potency in Human vs. Rabbit Tissue

In head-to-head in vitro assays, BAY 41-2272 induces concentration-dependent relaxation of both human and rabbit corpus cavernosum tissue. The measured EC50 values demonstrate a species-specific difference in potency, with the compound being slightly more effective in rabbit tissue. This provides a clear, quantitative benchmark for tissue bath studies and cross-species comparisons [1].

Vascular Biology Tissue Pharmacology Erectile Dysfunction

In Vivo Efficacy in a Disease Model: Reduction of Right Ventricular Hypertrophy in Chronic Hypoxia

In a neonatal rat model of chronic hypoxia-induced pulmonary hypertension (PH), daily treatment with BAY 41-2272 (1 mg/kg) for two weeks demonstrated significant therapeutic benefits. Specifically, it reduced right ventricular hypertrophy (RVH) and attenuated pulmonary artery medial wall thickening compared to hypoxic controls [1]. This in vivo data confirms that the sGC stimulation translates into meaningful physiological and structural improvements in a disease-relevant model.

Pulmonary Hypertension In Vivo Pharmacology Cardiopulmonary Disease

Comparative In Vitro Activity Profile: sGC Activation EC50

BAY 41-2272 activates sGC in a concentration-dependent manner. In a stably sGC-overexpressing CHO cell line, it exhibits an EC50 of 0.09 µmol/L. This value is a key differentiator when comparing to other sGC modulators. For instance, the related sGC stimulator BAY 41-8543 is reported to increase sGC activity by up to 92-fold at concentrations up to 100 µM , highlighting the distinct potency profiles within the same chemical series.

Enzyme Activation Biochemical Pharmacology Mechanism of Action

High-Impact Application Scenarios for BAY 41-2272 in Preclinical Research


Investigating sGC-Dependent Vasorelaxation in Tissue Bath Studies

Researchers studying vascular smooth muscle function can utilize BAY 41-2272 as a selective tool to activate the NO-sGC-cGMP pathway. The established EC50 values of 489.1 nM and 406.3 nM for relaxing human and rabbit corpus cavernosum, respectively [1], provide a precise starting point for dose-response experiments. Its confirmed lack of PDE5 inhibition ensures that observed vasorelaxation is attributable solely to direct sGC stimulation [2].

Modeling Pulmonary Hypertension and Right Ventricular Remodeling In Vivo

BAY 41-2272 is a validated tool for studying the pathophysiology of pulmonary hypertension (PH) in animal models. As demonstrated in neonatal rats subjected to chronic hypoxia, a 1 mg/kg daily dose of BAY 41-2272 significantly reduced right ventricular hypertrophy (RVH index reduced from 0.67 to 0.52, p<0.05) and attenuated pulmonary artery medial wall thickening [3]. This model allows for the interrogation of sGC's role in vascular remodeling and right heart function.

Dissecting cGMP Signaling Pathways in Platelet Aggregation Assays

For studies of platelet function and thrombosis, BAY 41-2272 serves as a highly potent inhibitor of platelet aggregation, with a reported IC50 of 36 nM [4]. This allows for precise modulation of the cGMP pathway in platelets. The compound's distinct mechanism—direct sGC stimulation—makes it an ideal comparative tool against NO donors and PDE5 inhibitors to dissect the contributions of cGMP synthesis versus degradation in platelet activation.

Benchmarking New sGC Modulators in Lead Optimization Programs

In medicinal chemistry and drug discovery, BAY 41-2272 remains a critical reference standard. Its ~100-1000 fold improvement in potency over the first-generation stimulator YC-1 [5], combined with its well-characterized selectivity profile, makes it a benchmark for evaluating the potency and specificity of novel sGC-targeting compounds. New chemical entities can be directly compared against BAY 41-2272 in standardized sGC activity assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for BAY 41-2272

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.